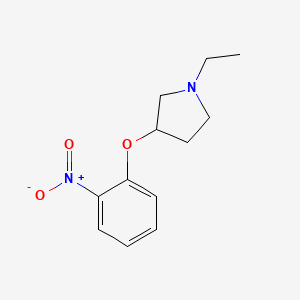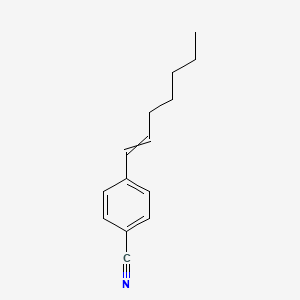![molecular formula C13H20O3Se B12629678 [(Triethoxymethyl)selanyl]benzene CAS No. 921628-60-6](/img/structure/B12629678.png)
[(Triethoxymethyl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Triethoxymethyl)selanyl]benzene is an organoselenium compound with the molecular formula C13H20O3Se It features a benzene ring substituted with a triethoxymethylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Triethoxymethyl)selanyl]benzene typically involves the reaction of benzene with triethoxymethylselenium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenium compound. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Triethoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The triethoxymethylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(Triethoxymethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Triethoxymethyl)selanyl]benzene involves its ability to participate in redox reactions due to the presence of the selenium atom. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of selenoethers and selenoxides. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
[(Triethoxymethyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Benzene, (trimethoxymethyl)-: Similar in structure but contains methoxy groups instead of ethoxy groups.
Phenylselenol: Contains a phenyl group directly bonded to selenium.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
921628-60-6 |
|---|---|
Fórmula molecular |
C13H20O3Se |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
triethoxymethylselanylbenzene |
InChI |
InChI=1S/C13H20O3Se/c1-4-14-13(15-5-2,16-6-3)17-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
BAEFETOZZIHFKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)(OCC)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)

![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
